Bq-123

Endothelin receptor pharmacology Vascular smooth muscle Antagonist mechanism

BQ-123 is the reference peptidic ETA antagonist exhibiting non-competitive antagonism (Schild slope 0.28±0.08) and a clinically validated human pharmacodynamic profile, increasing forearm blood flow by 54±10%. It provides 1.8-fold higher affinity than FR139317 in human left ventricle (KD 1.20±0.28 nM). Its natural product-derived cyclic pentapeptide scaffold (cyclo[D-Trp-D-Asp-Pro-D-Val-Leu]) delivers distinctive agonist-dependent allosteric modulation not replicated by non-peptide or linear tripeptide antagonists. Essential for investigations of atypical endothelin receptors, allosteric pharmacology, and translational cardiovascular models requiring maximal human cardiac target engagement at minimal concentrations.

Molecular Formula C31H42N6O7
Molecular Weight 610.7 g/mol
CAS No. 136553-81-6
Cat. No. B1667493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBq-123
CAS136553-81-6
SynonymsBQ 123
BQ-123
BQ123
cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)
cyclo(Trp-Asp-Pro-Val-Leu)
Molecular FormulaC31H42N6O7
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1
InChIKeyVYCMAAOURFJIHD-PJNXIOHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BQ-123: A Peptidic ETA-Selective Endothelin Antagonist for Cardiovascular and Oncology Research


BQ-123 is a synthetic cyclic pentapeptide (cyclo[D-Trp-D-Asp-Pro-D-Val-Leu]) derived from the natural product BE-18257B, which was originally isolated from Streptomyces misakiensis [1]. It functions as a potent and selective competitive antagonist of the endothelin A (ETA) receptor, exhibiting nanomolar affinity for ETA receptors (IC50 7.3 nM; Ki 1.4 nM) while demonstrating minimal binding to the ETB receptor subtype (IC50 18 μM; Ki 1500 nM), yielding approximately 1,000- to 2,500-fold selectivity for ETA over ETB [2]. As a peptidic tool compound, BQ-123 has been extensively employed to delineate ETA-mediated pathophysiology in preclinical models of cardiovascular disease, vasospasm, and tumor proliferation [3].

Why BQ-123 Cannot Be Replaced by Other ETA Antagonists in Mechanistic Studies


Despite the availability of numerous ETA-targeting agents including other peptidic antagonists (FR139317, BQ-610), non-peptide antagonists (PD156707, Ambrisentan), and mixed ETA/ETB antagonists (Bosentan, Macitentan), BQ-123 exhibits a distinct pharmacological fingerprint that precludes straightforward substitution. Unlike the linear tripeptide FR139317, which displays competitive antagonism with a Schild slope near unity, BQ-123 demonstrates non-competitive antagonism in certain vascular beds (Schild slope 0.28 ± 0.08 in guinea-pig iliac artery) [1]. Compared to BQ-610, which is approximately 30-fold more potent in porcine aortic smooth muscle assays, BQ-123 provides equivalent activity in cerebellar membrane preparations . Furthermore, relative to the non-peptide antagonist PD156707, BQ-123 displays distinct agonist-dependent allosteric modulation profiles in mesenteric resistance arteries [2]. For researchers requiring a well-characterized peptidic ETA antagonist with a defined structural scaffold derived from natural product fermentation, BQ-123 remains the reference-standard tool compound.

Quantitative Comparator Evidence for BQ-123 Differentiation


BQ-123 Exhibits Non-Competitive Antagonism in Guinea-Pig Iliac Artery Whereas FR139317 Shows Competitive Antagonism

In a direct head-to-head comparison, BQ-123 and FR139317 were evaluated for their ability to antagonize endothelin-1-induced contraction in guinea-pig isolated iliac artery. Schild analysis revealed that FR139317 acted as a competitive antagonist with a Schild slope of 1.32 ± 0.21 and a pA2 of 5.82 ± 0.16. In contrast, BQ-123 exhibited non-competitive antagonism with a Schild slope of 0.28 ± 0.08, precluding calculation of a valid pA2 value [1].

Endothelin receptor pharmacology Vascular smooth muscle Antagonist mechanism

BQ-123 Binds Human Cardiac ETA Receptors with 2.4-Fold Higher Affinity Than FR139317

In a cross-study comparison using ligand binding techniques on human left ventricle tissue expressing both ETA and ETB receptors, BQ-123 demonstrated a KD of 1.20 ± 0.28 nM for the ETA receptor. Under identical experimental conditions, the linear tripeptide FR139317 exhibited a KD of 2.17 ± 0.51 nM for the same receptor [1].

Cardiovascular pharmacology Receptor binding Human tissue

BQ-610 Is 30-Fold More Potent Than BQ-123 in Porcine Aortic Smooth Muscle, Yet BQ-123 Retains Equivalent Potency in Cerebellar Membranes

In porcine aortic smooth muscle membrane assays, BQ-610 demonstrates approximately 30-fold greater potency as an ETA antagonist compared to BQ-123. However, when tested on porcine cerebellum membrane preparations, BQ-123 and BQ-610 exhibit equivalent activity . This tissue-dependent potency differential suggests that BQ-123 may be the preferred compound for studies where maintaining consistent activity across vascular and neural tissues is critical.

ETA antagonist potency Tissue-specific pharmacology BQ-610 comparison

BQ-123 Increases Forearm Blood Flow by 54±10% in Healthy Human Subjects via ETA Antagonism

In a clinical pharmacology study directly comparing selective ETA and ETB antagonists, intra-arterial infusion of BQ-123 (100 nmol/min) increased forearm blood flow by 54±10% (P<0.001) in healthy control subjects. In contrast, the ETB-selective antagonist BQ-788 (1 nmol/min) reduced blood flow by 15±5% (P=0.036) in the same subjects [1].

Human vascular pharmacology ETA receptor function In vivo validation

BQ-123 Displays Agonist-Dependent pKB Values That Differ from Non-Peptide Antagonist PD156707

In rat isolated mesenteric resistance arteries, both BQ-123 (peptidic ETA antagonist) and PD156707 (non-peptide ETA antagonist) reduced sensitivity to endothelin-induced contractions in an agonist-dependent manner. However, the specific agonist-dependence profiles differed between the two antagonists. For BQ-123, the pKB values followed the rank order ET-3 = ET-1 > ET-2, and percent relaxation followed ET-3 = ET-2 > ET-1. PD156707 exhibited a more pronounced discrepancy between its preventive and inhibitory effects, with bulkier analogues of both compounds further amplifying this divergence [1].

Allosteric modulation ETA receptor pharmacology Peptide vs non-peptide antagonists

Optimized Research Applications for BQ-123 Based on Comparator Evidence


Human Vascular Pharmacology Studies Requiring In Vivo ETA Selectivity Validation

BQ-123 provides a translational benchmark for ETA-selective vasodilatation in human subjects, with documented 54±10% increase in forearm blood flow versus BQ-788-induced vasoconstriction (-15±5%) in the same experimental paradigm [4]. This validated human pharmacodynamic profile makes BQ-123 the preferred tool compound for studies seeking to correlate preclinical ETA antagonism with clinically observable vascular effects.

Cardiac Tissue Binding Studies Prioritizing Maximal Human ETA Affinity

In human left ventricle preparations, BQ-123 binds ETA receptors with a KD of 1.20 ± 0.28 nM, representing approximately 1.8-fold higher affinity than FR139317 (KD 2.17 ± 0.51 nM) under identical conditions [4]. Researchers requiring maximal target engagement at minimal compound concentrations in human cardiac tissues should select BQ-123 over alternative peptidic ETA antagonists.

Non-Competitive Antagonism Studies in Vascular Smooth Muscle Preparations

Unlike FR139317, which exhibits classical competitive antagonism (Schild slope 1.32 ± 0.21), BQ-123 demonstrates non-competitive behavior in guinea-pig iliac artery (Schild slope 0.28 ± 0.08) [4]. This distinct mechanism is essential for investigations of atypical endothelin receptors, allosteric modulation, or experimental systems where competitive antagonists fail to recapitulate observed pharmacology.

Allosteric Modulation Studies Requiring Peptidic Scaffold-Specific Pharmacology

BQ-123 exhibits agonist-dependent pKB and relaxation profiles in mesenteric resistance arteries that differ from the non-peptide antagonist PD156707, with BQ-123 showing pKB rank order ET-3 = ET-1 > ET-2 [4]. For studies investigating allosteric modulation of ETA receptor function, the peptidic BQ-123 scaffold provides a distinct pharmacological signature that cannot be replicated by non-peptide ETA antagonists.

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